Structural Isomer Comparison: Identical Molecular Formula, Distinct Biological Space with ADS-103317 (CAS 934474-97-2)
The target compound shares its molecular formula (C21H21ClN4O2, MW 396.87–396.88) with ADS-103317 (CAS 934474-97-2), yet the two are structural isomers with non-overlapping biological activities. ADS-103317 is a known inhibitor of EGF-EGFR interactions , whereas the target compound's phthalazinone-urea architecture is characteristic of HBV capsid assembly inhibitors or PARP modulators [REFS-2, REFS-3]. This demonstrates that atomic connectivity, not just formula, dictates target engagement. No cross-activity data is available.
| Evidence Dimension | Biological target (inferred from patent class) |
|---|---|
| Target Compound Data | Phthalazinone-urea scaffold; predicted targets: HBV capsid, PARP, or carbonic anhydrase |
| Comparator Or Baseline | ADS-103317 (CAS 934474-97-2): inhibitor of EGF-EGFR interactions |
| Quantified Difference | Not quantifiable; targets are orthogonal based on patent disclosure |
| Conditions | In silico class assignment based on patent families; no direct comparative assay |
Why This Matters
Procurement decisions must verify structural identity to avoid confounding isomers with divergent biological activities.
- [1] US Patent Application 2023/0312481. Substituted (phthalazin-1-ylmethyl)ureas, substituted N-(phthalazin-1-ylmethyl)amides, and analogues thereof. Filed Dec. 2021. View Source
- [2] Phthalazinone derivatives as PARP inhibitors. US Patent 9,169,235. Issued Oct. 2015. View Source
